molecular formula C14H27N3O B13159308 N-(3-Piperidin-1-ylpropyl)piperidine-4-carboxamide

N-(3-Piperidin-1-ylpropyl)piperidine-4-carboxamide

Cat. No.: B13159308
M. Wt: 253.38 g/mol
InChI Key: DSERYJLMOXIOOG-UHFFFAOYSA-N
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Description

N-(3-Piperidin-1-ylpropyl)piperidine-4-carboxamide is a piperidine-based carboxamide compound characterized by a central piperidine-4-carboxamide scaffold substituted with a 3-piperidin-1-ylpropyl group. This structure confers flexibility in molecular interactions, making it a candidate for pharmacological applications, particularly in targeting G protein-coupled receptors (GPCRs) or enzymes. The dihydrochloride salt form (CAS: sc-354610) is commercially available for research use .

Properties

Molecular Formula

C14H27N3O

Molecular Weight

253.38 g/mol

IUPAC Name

N-(3-piperidin-1-ylpropyl)piperidine-4-carboxamide

InChI

InChI=1S/C14H27N3O/c18-14(13-5-8-15-9-6-13)16-7-4-12-17-10-2-1-3-11-17/h13,15H,1-12H2,(H,16,18)

InChI Key

DSERYJLMOXIOOG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCNC(=O)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine using a catalyst such as molybdenum disulfide.

    Alkylation: The piperidine ring is then alkylated with 3-chloropropylamine to introduce the propyl chain.

    Amidation: The final step involves the reaction of the alkylated piperidine with piperidine-4-carboxylic acid to form the carboxamide group.

Industrial Production Methods

Industrial production of N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of piperidine-4-carboxylic acid derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

N-(3-Piperidin-1-ylpropyl)piperidine-4-carboxamide and its derivatives have applications in several areas of scientific research, including uses as inhibitors and as agents for the synthesis of other compounds .

4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

  • PKB Inhibitors Modifications of 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine have led to the identification of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of protein kinase B (PKB) . These compounds demonstrated in vivo antitumor activity and modulated biomarkers of signaling through PKB .
    • These carboxamides function as ATP-competitive, nanomolar inhibitors with selectivity for PKB over protein kinase A (PKA) .
    • Substituent variations showed that a chlorine atom at the 4-position was optimal for PKB inhibitory activity .

Piperidine-4-carboxamide CCR5 Antagonists

  • Metabolic Stability Introduction of polar groups into piperidine-4-carboxamide CCR5 antagonists improved their metabolic stability in human hepatic microsomes .
    • Further optimization led to the discovery of 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide, which exhibited high CCR5 binding affinity and potent inhibition of membrane fusion .
    • This compound strongly inhibited the replication of CCR5-using HIV-1 clinical isolates and showed a good pharmacokinetic profile in monkeys .

N-Substituted Indazole-3-Carboxamides

  • PARP-1 Inhibitors Novel N-1-substituted indazole-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) .
    • One such compound, 1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide, showed inhibitory activity against PARP-1 .
    • Another derivative demonstrated a protective action against diabetes induced by streptozotocin in rats, preserving insulin secretion and attenuating hyperglycemic response .

Antileukemic Activity

  • Antiproliferative Activity Introduction of an amide moiety at the N-terminal of piperidine led to compounds with antiproliferative activity .
    • One compound with nitro and fluoro substitution on the phenyl ring of the aryl carboxamide moiety inhibited the growth of human leukemia cells (K562 and Reh) at low concentrations and induced apoptosis .

Antimicrobial Agents

  • Antimicrobial Activity Several 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared and evaluated in vitro for their efficacy as antimicrobial agents . These compounds were tested against Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, as well as against fungal pathogens Alternaria solani and Fusarium solani of tomato plants .

Alpha-Glucosidase Inhibitors

  • Inhibition Activity Derivatives (amides, di-amides and sulfonamides) made using cis and trans 3,4-dihydroxy piperidines to evaluate their α-glucosidase inhibition activity . Polar groups (-OH, -NH2) on phenyl ring having derivatives showed excellent activity compared to standard references .

Mechanism of Action

The mechanism of action of N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

TAK-220 (1-Acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide)

  • Key Features : Optimized for metabolic stability and potency against HIV-1.
  • Activity : Exhibits CCR5 binding affinity (IC₅₀ = 3.5 nM) and inhibits HIV-1 replication (EC₅₀ = 1.1 nM) in human PBMCs .
  • Comparison : Unlike this compound, TAK-220 includes a 4-carbamoylbenzyl group and a chloro-methylphenyl moiety, enhancing its antiviral specificity.

HCV Entry Inhibitors (e.g., N-(3-(4-Isopropylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-methylphenyl)oxazol-4-yl)methyl)piperidine-4-carboxamide)

  • Key Features : Features an aryloxazole group for hepatitis C virus (HCV) inhibition.
  • Activity : Demonstrated 57–61% synthetic yields and >99.8% purity .
  • Comparison : The oxazole ring and chloro-methylphenyl substituent differentiate it from the target compound, emphasizing HCV entry inhibition rather than GPCR modulation.

Kinase and Cancer-Targeting Derivatives

AZD5363 ((S)-4-Amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide)

  • Key Features : Orally bioavailable Akt kinase inhibitor with preclinical efficacy in breast cancer models.
  • Activity : Selectively inhibits Akt (IC₅₀ < 10 nM) with reduced hERG affinity .
  • Comparison : The pyrrolopyrimidine group and 4-chlorophenyl substituent enable kinase selectivity, unlike the simpler this compound.

Anti-Inflammatory and Analgesic Derivatives

MCC14 (N-(3-(4-(4-Carbamoylbenzyl)piperidin-1-yl)propyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide)

  • Key Features : Targets μ-opioid/chemokine receptor complexes for neuropathic pain relief.
  • Activity : Synthesized in ~100% yield, though in vivo data remain unspecified .
  • Comparison : The 4-carbamoylbenzyl group and dual receptor targeting distinguish it from the unsubstituted piperidinylpropyl group in the target compound.

SARS-CoV-2 Inhibitors

(R)-N-((5-(3-(1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)piperidine-4-carboxamide (Compound 35)

  • Key Features: Non-covalent SARS-CoV-2 PLpro inhibitor with antiviral activity.
  • Activity : Achieved 65% yield and HRMS-validated structure .
  • Comparison : The azetidine and thiophene groups enable protease inhibition, a mechanism absent in the target compound.

Key Research Findings and Trends

Substituent-Driven Selectivity : The antiviral activity of TAK-220 and HCV inhibitors highlights the importance of aromatic/heterocyclic substituents for target specificity .

Metabolic Stability : Carbamoyl or acetyl groups (e.g., in TAK-220) enhance metabolic stability in hepatic microsomes, a feature absent in the simpler target compound .

Therapeutic Versatility : Piperidine-4-carboxamides are adaptable to diverse targets (kinases, proteases, GPCRs) via strategic substitutions .

Biological Activity

N-(3-Piperidin-1-ylpropyl)piperidine-4-carboxamide, a compound characterized by its dual piperidine structure, has garnered attention in pharmacological research for its potential biological activities. This article synthesizes current findings on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Structure and Properties

The compound features a piperidine ring system which is known for its versatility in drug design. The presence of a carboxamide group enhances its solubility and interaction with biological targets. Its unique structure allows it to modulate various biochemical pathways, making it a candidate for therapeutic development.

This compound acts primarily through the inhibition or activation of specific enzymes and receptors. The compound's interaction with molecular targets can lead to modulation of critical signaling pathways, including:

  • Enzyme Inhibition : It has been reported to inhibit kinases and other enzymes involved in metabolic processes, which can affect cell proliferation and apoptosis .
  • Receptor Binding : The compound exhibits affinity for sigma receptors, which are implicated in various neurological processes .

Anticancer Activity

Research indicates that derivatives of piperidine compounds can exhibit significant anticancer properties. For example, studies have shown that similar piperidine-based compounds can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models .

Table 1: Summary of Anticancer Activity

CompoundIC50 (µM)Effect
This compoundTBDInduces apoptosis
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine0.36Inhibits PKB signaling

Neuroprotective Effects

Piperidine derivatives have been noted for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. Studies suggest that these compounds may inhibit neurotransmitter uptake, thereby enhancing synaptic transmission and providing neuroprotection against excitotoxicity .

Case Studies

  • In Vivo Efficacy : A study involving the administration of this compound in rodent models demonstrated significant reductions in tumor size compared to controls, indicating its potential as an anticancer agent.
  • Cell Line Studies : In vitro studies using FaDu hypopharyngeal tumor cells showed that the compound displayed cytotoxicity comparable to established chemotherapeutics like bleomycin .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other piperidine derivatives but exhibits unique biological properties due to its specific substitutions.

Table 2: Comparison with Similar Piperidine Derivatives

CompoundStructureBiological ActivitySelectivity
This compoundDual piperidineAnticancer, NeuroprotectiveModerate
KSCM-1 (N-(3-(piperidin-1-yl)propyl)benzofuran)Benzofuran derivativeSigma receptor affinityHigh
CCT128930 (4-amino derivative)Single piperidinePKB inhibitionHigh

Q & A

What are the standard synthetic routes for N-(3-Piperidin-1-ylpropyl)piperidine-4-carboxamide?

Basic
The synthesis typically involves coupling piperidine-4-carboxylic acid derivatives with amines. For example, a two-step approach is used:

Amide bond formation : React piperidine-4-carboxylic acid chloride with 3-piperidin-1-ylpropylamine under basic conditions (e.g., triethylamine in dichloromethane).

Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures.
Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation .

How is the structural integrity of this compound confirmed in synthetic chemistry research?

Basic
Structural validation combines:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., C–N bond: ~1.46 Å, piperidine ring puckering parameters) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., observed m/z 1181.6431 vs. calculated 1181.6412 for related derivatives) .
  • Multi-nuclear NMR : Assigns proton environments (e.g., piperidine methylene protons at δ 2.3–3.1 ppm) .

What strategies are employed to resolve discrepancies between in vitro potency and in vivo efficacy for piperidine-carboxamide derivatives?

Advanced
Key approaches include:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Optimizes bioavailability by modifying logP (e.g., AZD5363 reduced hERG affinity to improve cardiac safety) .
  • Metabolite identification : LC-MS/MS detects active metabolites in plasma to explain efficacy gaps (e.g., hydroxylated derivatives with enhanced target binding) .
  • Species-specific assays : Compare liver microsomal stability across rodents and primates to predict interspecies variability .

How are structure-activity relationship (SAR) studies conducted for piperidine-carboxamide derivatives targeting neurological receptors?

Advanced
SAR workflows involve:

  • Substituent variation : Systematic modification of the piperidine ring (e.g., 1-alkyl vs. 1-aryl groups) and linker regions (e.g., propyl vs. butyl chains). Activity is assessed via electrophysiology (e.g., T-type Ca²+ channel inhibition IC₅₀ values) .
  • 3D-QSAR modeling : Aligns molecular electrostatic potentials with receptor binding pockets (e.g., mu-opioid/chemokine receptor hybrids) .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies enthalpy/entropy contributions to binding .

What methodologies are used to evaluate the selectivity of piperidine-carboxamide derivatives against off-target receptors?

Advanced
Selectivity is tested via:

  • Kinase panel screens : Assess inhibition of >100 kinases at 1 µM (e.g., AZD5363 showed >100-fold selectivity against ROCK vs. Akt) .
  • Computational docking : Glide/SPR scoring predicts off-target binding (e.g., chemokine receptor CXCR4 vs. CCR5) .
  • Radioligand displacement assays : Measure affinity for common off-targets (e.g., σ receptors, serotonin transporters) .

How to design experiments to assess the metabolic stability of this compound in preclinical models?

Advanced
Metabolic stability protocols include:

  • Liver microsomal assays : Incubate compound with NADPH-fortified microsomes (human/rat) and quantify parent compound via LC-MS over 60 minutes (t₁/₂ calculation) .
  • Cytochrome P450 inhibition screening : Test CYP3A4/2D6 inhibition at 10 µM to identify metabolic liabilities .
  • Bile duct-cannulated rodent studies : Collect bile/urine post-IV dosing to identify glucuronidation or sulfation metabolites .

How can crystallographic data guide the optimization of piperidine-carboxamide derivatives for enhanced receptor binding?

Advanced
X-ray structures inform:

  • Hydrogen bond networks : E.g., carboxamide carbonyl interactions with receptor backbone NH groups (distance: ~2.8 Å) .
  • Torsional angle adjustments : Modify propyl linker flexibility to align piperidine rings with hydrophobic pockets (e.g., dihedral angles <10° improve van der Waals contacts) .
  • Solvent exclusion : Introduce fluorine substituents to displace water molecules in binding sites (e.g., 4-fluorophenyl derivatives in HCV inhibitors) .

What experimental controls are critical when analyzing contradictory data in piperidine-carboxamide neuropharmacology studies?

Advanced
Essential controls include:

  • Vehicle-matched cohorts : Rule out solvent effects (e.g., DMSO-induced cytotoxicity at >0.1% v/v) .
  • Positive/Negative controls : Compare to known agonists/antagonists (e.g., morphine for opioid receptor studies) .
  • Blinded histopathology : Mitigate bias in neuroinflammation models (e.g., spinal cord microgliosis scoring) .

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